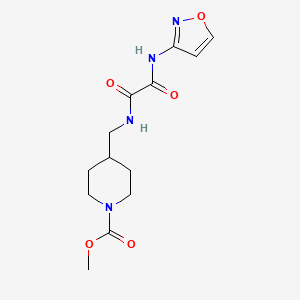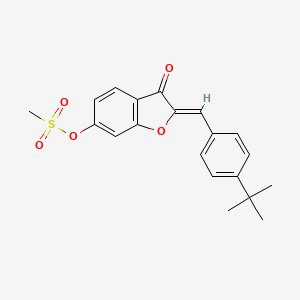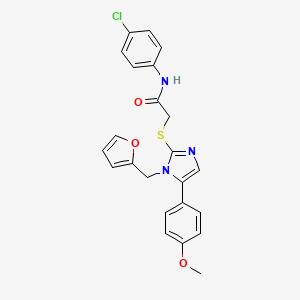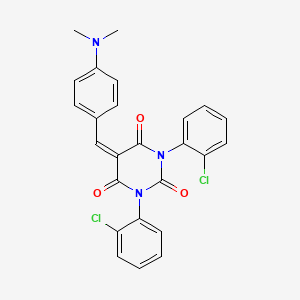
Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, followed by keeping it for a day at room temperature . This leads to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones . The structure of the obtained compounds was confirmed by IR and NMR spectroscopy methods .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a three-component reaction involving pyrrolidine-2,3-diones, methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, tryptamine, and arylaldehydes can lead to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones .Applications De Recherche Scientifique
Supramolecular Liquid Crystals
Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate plays a role in the development of supramolecular liquid crystals. Studies have shown that laterally methyl-substituted associates between non-mesomorphic compounds and benzoic acids can induce supramolecular liquid crystal phases through intermolecular hydrogen bonding. This is significant in the context of materials science, where such molecular assemblies can be used to create novel liquid crystalline materials with unique properties, such as variable optical textures and thermal behaviors. Specifically, the effect of lateral substitution on the stability and extent of these phases has been explored, demonstrating the potential of this compound derivatives in tailoring the mesophase behavior of supramolecular complexes (Naoum, Fahmi, & Almllal, 2010).
Chemical Synthesis
In chemical synthesis, derivatives of this compound are used as intermediates in the preparation of various compounds. For instance, the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide has been employed to produce 5-methoxylated 3-pyrrolin-2-ones. These adducts are valuable for the synthesis of agrochemicals or medicinal compounds, highlighting the chemical utility of this compound derivatives in creating functionally diverse organic molecules (Ghelfi et al., 2003).
Crystal Structure Determination
The compound also finds application in crystallography, where its derivatives have been used to determine crystal structures and understand molecular configurations. For example, the synthesis and structure determination of specific substituted benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles were facilitated by the use of derivatives of this compound. Such studies are crucial in the field of crystallography for elucidating the structural details that govern the physical and chemical properties of compounds (Moustafa & Girgis, 2007).
Orientations Futures
The future directions in the research and development of “Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” and similar compounds could involve the exploration of their potential biological activities and the development of new synthetic strategies . The possibility of introducing various substituents into the pyrrolidin-2-one ring is of decisive importance for obtaining new molecules with improved biological activity .
Propriétés
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-9-7-14(8-10-18)17-11-12-21(13-17)19(22)15-3-5-16(6-4-15)20(23)25-2/h3-10,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIGRXWJACFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)
![Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2680282.png)

![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)


![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)
